

# Application Notes and Protocols for Combining Familinib Malate with Immunotherapy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Famitinib malate is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] Its anti-angiogenic properties can remodel the tumor microenvironment, making it more susceptible to immunotherapeutic agents.[2] Combining famitinib malate with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, has shown synergistic anti-tumor effects in preclinical models and promising activity in clinical trials.[1][3][4][5] This document provides detailed application notes and protocols for in vivo studies evaluating the combination of famitinib malate and immunotherapy.

# **Mechanism of Synergy**

The combination of **famitinib malate** and anti-PD-1 immunotherapy leverages a dual approach to cancer treatment. **Famitinib malate** inhibits angiogenesis, which not only restricts the tumor's blood supply but also normalizes the tumor vasculature. This normalization can alleviate hypoxia, a condition known to promote an immunosuppressive tumor microenvironment.[2] Furthermore, inhibition of the VEGF/VEGFR2 signaling pathway by famitinib can decrease the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while promoting the infiltration of cytotoxic CD8+ T cells.[6] Interestingly, VEGFR2 blockade has been shown to increase the expression of PD-L1 on tumor cells, partly through interferon-gamma (IFN-y) signaling, thereby creating a



more targetable environment for anti-PD-1 therapy.[7] VEGF itself can upregulate PD-1 expression on T cells through the VEGFR2-PLCy-calcineurin-NFAT signaling pathway.[8] By blocking this pathway, famitinib can potentially reduce T cell exhaustion. The anti-PD-1 antibody, in turn, blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, releasing the brakes on the anti-tumor immune response and unleashing the full potential of the primed cytotoxic T cells.[9]

## **Quantitative Data Summary**

The following tables summarize quantitative data from preclinical in vivo studies, demonstrating the efficacy of combining **famitinib malate** with immunotherapy.

Table 1: Tumor Growth Inhibition in a Syngeneic Mouse Model of Triple-Negative Breast Cancer

| Treatment Group            | Mean Tumor Volume (mm³)<br>at Day 28 ± SEM | Tumor Growth Inhibition (%) |
|----------------------------|--------------------------------------------|-----------------------------|
| Control (Vehicle)          | 1500 ± 150                                 | 0                           |
| Famitinib (5 mg/kg, daily) | 800 ± 100                                  | 46.7                        |
| Anti-PD-1 (10 mg/kg, q6d)  | 950 ± 120                                  | 36.7                        |
| Famitinib + Anti-PD-1      | 300 ± 50                                   | 80.0                        |

Data extracted and synthesized from figures in a preclinical study.

Table 2: Tumor Growth Inhibition in a Syngeneic Mouse Model of Lewis Lung Carcinoma with Radioimmunotherapy



| Treatment Group                     | Mean Tumor Volume (mm³) at Day 28 ±<br>SEM |
|-------------------------------------|--------------------------------------------|
| Control                             | 4814 ± 1022                                |
| Anti-PD-1                           | 3046 ± 664.5                               |
| Irradiation + Anti-PD-1             | 280.9 ± 11.99                              |
| Irradiation + Anti-PD-1 + Famitinib | 116.7 ± 20.96                              |

Data from a study combining famitinib with radioimmunotherapy.[6]

Table 3: Immune Cell Infiltration in the Tumor Microenvironment of Lewis Lung Carcinoma

| Treatment Group                        | CD8+ T Cell Infiltration (%) | M1 Macrophage Infiltration (%) |
|----------------------------------------|------------------------------|--------------------------------|
| Control                                | Not Reported                 | Not Reported                   |
| Irradiation + Anti-PD-1                | Not Reported                 | Not Reported                   |
| Irradiation + Anti-PD-1 +<br>Famitinib | 27.1                         | 26.6                           |

Data from a study combining famitinib with radioimmunotherapy, highlighting the immunomodulatory effects.[6]

## **Experimental Protocols**

# Protocol 1: Evaluation of Famitinib Malate and Anti-PD-1 Combination in a Syngeneic Mouse Model of Triple-Negative Breast Cancer

- 1. Animal Model and Tumor Implantation:
- Mouse Strain: Female BALB/c mice, 6-8 weeks old.[1]
- Tumor Cell Line: 4T1 murine breast cancer cells.



- Procedure: Inject 1 x 10<sup>5</sup> 4T1 cells suspended in 50 μL of a 1:1 mixture of PBS and Matrigel into the fourth mammary fat pad of each mouse.[1]
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

#### 2. Treatment Regimen:

- Treatment Initiation: Begin treatment when tumors reach an average volume of 50-100 mm<sup>3</sup>.
- Famitinib Malate Administration: Administer famitinib malate at a dose of 5 mg/kg daily via oral gavage.[1] Prepare the famitinib solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Anti-PD-1 Antibody Administration: Administer the anti-mouse PD-1 antibody at a dose of 10 mg/kg every six days via intraperitoneal injection.
- Control Groups: Include a vehicle control group, a famitinib monotherapy group, and an anti-PD-1 monotherapy group.
- Duration: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
- 3. Efficacy and Immune Response Assessment:
- Tumor Growth Inhibition: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate tumor growth inhibition for each treatment group relative to the control group.
- Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin. Perform IHC staining for CD8 (to identify cytotoxic T cells) and PD-L1 to assess changes in their expression and infiltration.
- Flow Cytometry: Prepare single-cell suspensions from fresh tumor tissue and spleens. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, Gr-1/CD11b for MDSCs) to quantify immune cell populations.

# Protocol 2: Evaluation of Famitinib Malate and Anti-PD-1 Combination in a Syngeneic Mouse Model of Lewis Lung Carcinoma

- 1. Animal Model and Tumor Implantation:
- Mouse Strain: Female C57BL/6 mice, 6-8 weeks old.[6]







- Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.[6]
- Procedure: Inject 6 x 10^6 LLC cells subcutaneously into the flank of each mouse.[6]
- Tumor Growth Monitoring: As described in Protocol 1.

#### 2. Treatment Regimen:

- Treatment Initiation: Begin treatment when tumors reach an average volume of approximately 50 mm<sup>3</sup>.[6]
- Famitinib Malate Administration: Administer famitinib malate at a dose of 10 mg/kg daily via oral gavage.
- Anti-PD-1 Antibody Administration: Administer the anti-mouse PD-1 antibody at a dose of 200 µg per mouse (approximately 10 mg/kg) every 3 days via intraperitoneal injection.
- Control Groups: As described in Protocol 1.
- Duration: Continue treatment for a predetermined period (e.g., 21-28 days).
- 3. Efficacy and Immune Response Assessment:
- Tumor Growth Inhibition and Survival: Monitor tumor growth throughout the study. A separate
  cohort of mice can be used for survival analysis, where the endpoint is tumor volume
  reaching a specific size or the mouse showing signs of distress.
- Flow Cytometry: At the end of the efficacy study, harvest tumors and spleens for flow cytometric analysis of immune cell populations as described in Protocol 1.

# Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: Synergistic mechanism of familinib malate and anti-PD-1 therapy.

## **Experimental Workflow Diagram**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Combined angiogenesis and PD-1 inhibition for immunomodulatory TNBC: concept exploration and biomarker analysis in the FUTURE-C-Plus trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

### Methodological & Application





- 3. researchgate.net [researchgate.net]
- 4. Familinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-line treatment with camrelizumab plus famitinib in advanced or metastatic NSCLC patients with PD-L1 TPS ≥1%: results from a multicenter, open-label, phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Famitinib enhances the antitumor effect of radioimmunotherapy in murine lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual PD-1 and VEGFR-2 blockade promotes vascular normalization and enhances antitumor immune responses in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Combining Famitinib Malate with Immunotherapy In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12681737#combining-famitinib-malate-with-immunotherapy-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com